1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a pre-alkylated, electron-rich heterocyclic building block heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The incorporation of the oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) moiety provides a measured balance of lipophilicity and aqueous solubility compared to simple alkyl or carbocyclic substituents [1]. Procurement of this intermediate as a hydrochloride salt, rather than the free base, fundamentally alters its handling profile by neutralizing the electron-rich 5-amino group, thereby arresting oxidative degradation and ensuring batch-to-batch consistency during long-term storage and scale-up [2].
Attempting generic substitution with the free base of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine or relying on in-house alkylation of unsubstituted 1H-pyrazol-5-amine introduces severe process liabilities. The free base is highly susceptible to atmospheric oxidation, leading to rapid darkening and the formation of reactive impurities that poison downstream metal-catalyzed cross-coupling reactions [1]. Furthermore, in-situ N-alkylation of 5-aminopyrazoles inherently produces difficult-to-separate mixtures of 1,3- and 1,5-regioisomers. Procuring the pre-synthesized, regiochemically pure hydrochloride salt eliminates the need for costly, low-yielding preparative chromatography steps, directly reducing the cost of goods sold (COGS) in API manufacturing [2].
The electron-rich nature of 5-aminopyrazoles makes them highly vulnerable to atmospheric oxidation. Quantitative stability tracking over 6 months at 25°C and 60% relative humidity demonstrates that the hydrochloride salt maintains >99.5% purity, whereas the free base degrades by up to 12%, forming complex oligomeric mixtures [1].
| Evidence Dimension | Oxidative degradation rate (6 months, 25°C/60% RH) |
| Target Compound Data | < 0.5% degradation (remains white/off-white powder) |
| Comparator Or Baseline | Free base (12% degradation, visible dark brown discoloration) |
| Quantified Difference | 24-fold reduction in oxidative degradation |
| Conditions | Ambient storage, standard atmosphere, no inert gas protection |
Eliminates the need for cold-chain logistics and inert-gas storage, ensuring reliable performance in scale-up campaigns.
Procuring the pre-alkylated 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride bypasses the poor regioselectivity of late-stage pyrazole alkylation. In-house alkylation of 1H-pyrazol-5-amine with oxan-4-ylmethyl methanesulfonate typically yields a 75:25 mixture of 1,5- and 1,3-regioisomers, requiring multiple recrystallizations or chromatography [1]. The procured building block guarantees >99% 1,5-isomer purity.
| Evidence Dimension | 1,5-regioisomer purity prior to downstream coupling |
| Target Compound Data | > 99% purity (pre-alkylated HCl salt) |
| Comparator Or Baseline | In-house alkylation route (75% 1,5-isomer, 25% 1,3-isomer) |
| Quantified Difference | 24% absolute increase in target isomer yield; elimination of separation steps |
| Conditions | Standard SN2 alkylation conditions vs. direct procurement |
Prevents the carryover of isomeric impurities into final API batches, drastically reducing downstream purification costs.
The selection of the oxan-4-ylmethyl (tetrahydropyran) group over a carbocyclic analog (e.g., cyclohexylmethyl) significantly improves the physicochemical profile of derived compounds. Comparative profiling of model amide derivatives shows that the oxan-4-ylmethyl derivatives exhibit a LogD (pH 7.4) that is approximately 1.2 units lower than their cyclohexyl counterparts, translating to a 5- to 8-fold increase in kinetic aqueous solubility [1].
| Evidence Dimension | LogD (pH 7.4) and Kinetic Aqueous Solubility of derivatives |
| Target Compound Data | Oxan-4-ylmethyl derivatives (LogD ~2.4, Solubility ~85 µg/mL) |
| Comparator Or Baseline | Cyclohexylmethyl derivatives (LogD ~3.6, Solubility <10 µg/mL) |
| Quantified Difference | 1.2 unit reduction in LogD; >8-fold increase in aqueous solubility |
| Conditions | Kinetic solubility assay (pH 7.4 PBS), standard shake-flask LogD |
Provides a crucial solubility advantage in medicinal chemistry, reducing the attrition rate of lipophilic lead compounds.
The use of the high-purity hydrochloride salt (with in-situ neutralization) directly improves yields in palladium-catalyzed Buchwald-Hartwig aminations. Aged free base, containing trace oxidative impurities, poisons the Pd catalyst, reducing coupling yields to below 60%. In contrast, the HCl salt consistently delivers 85-92% yields under identical catalyst loadings [1].
| Evidence Dimension | Yield in Pd-catalyzed C-N cross-coupling |
| Target Compound Data | 85-92% isolated yield |
| Comparator Or Baseline | Aged free base (3 months old) (< 60% isolated yield) |
| Quantified Difference | 25-32% absolute increase in coupling yield |
| Conditions | Pd2(dba)3, XPhos, NaOtBu, Toluene/t-Amyl alcohol, 100°C |
Maximizes the ROI on expensive palladium catalysts and advanced intermediates during late-stage functionalization.
1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is heavily utilized as a primary building block for synthesizing ATP-competitive kinase inhibitors. The 5-amino group effectively forms critical hydrogen bonds with the kinase hinge region, while the oxan-4-ylmethyl group projects into the ribose pocket, offering enhanced aqueous solubility compared to carbocyclic analogs [1].
In pilot-plant and commercial API manufacturing, the hydrochloride salt form is prioritized over the free base due to its quantifiable resistance to oxidative degradation. This stability ensures that multi-kilogram batches can be stored and handled without inert atmosphere gloveboxes, directly streamlining the manufacturing process and ensuring batch-to-batch reproducibility [2].
For high-throughput library generation via parallel Buchwald-Hartwig or amide coupling, the guaranteed >99% regiochemical purity of this pre-alkylated building block is essential. It prevents the generation of complex 1,3- and 1,5-isomer product mixtures, allowing automated purification systems to isolate the target compounds efficiently [1].